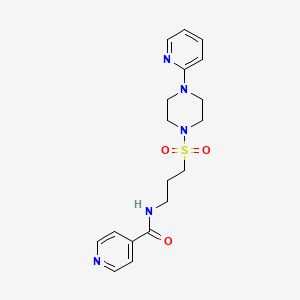

N-(3-((4-(吡啶-2-基)哌嗪-1-基)磺酰)丙基)异烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is an off-white solid .

Synthesis Analysis

The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed and synthesized for their anti-tubercular activity . The exact synthesis process of this specific compound is not detailed in the available resources.Physical And Chemical Properties Analysis

“N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide” is an off-white solid with a melting point of 212–213 °C . Its infrared (IR) spectrum has maxima at 3510, 3021, 2865, 1670, 1410, 1340, 1060 cm−1 .科学研究应用

- Imatinib Derivatives : Imatinib, a tyrosine kinase inhibitor used to treat leukemia, contains a piperazin-1-ium salt form of this compound. Researchers explore modifications of this scaffold to enhance drug efficacy and specificity .

- N-(Pyridin-2-yl)amides : These serve as pharmacophores in various molecules due to their biological and therapeutic significance. Researchers have developed synthetic methods for their preparation, including C–C bond cleavage reactions, which provide mild and metal-free conditions .

- Imidazo[1,2-a]pyridines : These heterocycles also exhibit medicinal potential. Developing convenient synthetic routes to access both N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from common starting materials is valuable .

- N-(Pyridin-2-yl)imidates : These compounds can be synthesized from N-(pyridin-2-yl)amides and have been used for facile conversion into other N-heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .

- Photophysical Behavior : The compound’s intricate photophysical behavior arises from the coexistence of an extended polycyclic nitrogen-rich moiety and a fragment with partial conformational freedom. This property has implications in materials science and optoelectronics .

Medicinal Chemistry and Drug Development

Chemical Biology and Pharmacophores

Organic Synthesis and Diverse Applications

作用机制

Target of Action

The primary target of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern. The compound is designed to inhibit the growth of this bacterium, thereby combating the disease.

Mode of Action

It is known that the compound interacts with the bacterium to inhibit its growth The specific interaction between the compound and its target is likely complex and involves multiple steps

Biochemical Pathways

The compound is thought to affect the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to inhibition of bacterial growth

Pharmacokinetics

It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 mM . This suggests that the compound is able to reach the bacterium in sufficient concentrations to exert its effects.

Result of Action

The result of the compound’s action is the inhibition of growth of Mycobacterium tuberculosis H37Ra . This leads to a decrease in the number of bacteria, thereby helping to control the spread of tuberculosis.

属性

IUPAC Name |

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c24-18(16-5-9-19-10-6-16)21-8-3-15-27(25,26)23-13-11-22(12-14-23)17-4-1-2-7-20-17/h1-2,4-7,9-10H,3,8,11-15H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGIUHSEBJZUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Pyrrolidin-1-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B2421929.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2421930.png)

![8-Benzoyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2421932.png)

![N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide](/img/structure/B2421934.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)isoxazole-5-carboxamide](/img/structure/B2421935.png)

![[12]Isocyclophenacene Bis(tetrahydrofuran) Adduct](/img/structure/B2421940.png)

![3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2421943.png)

![1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole](/img/structure/B2421944.png)

![N-(3-methoxyphenyl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide](/img/structure/B2421947.png)